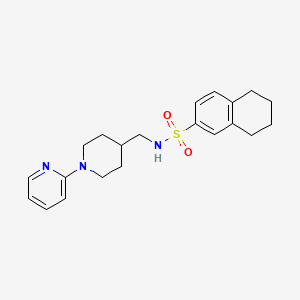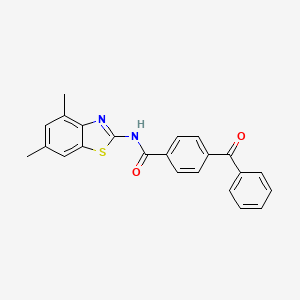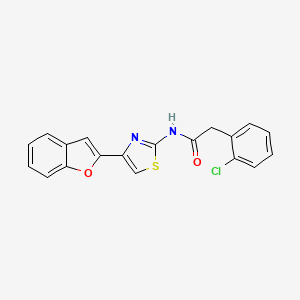
2-Amino-2-cyclobutylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-cyclobutylpropanoic acid hydrochloride is a chemical compound with the molecular weight of 179.65 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Amino-2-cyclobutylpropanoic acid hydrochloride is 1S/C7H13NO2.ClH/c8-6(7(9)10)4-5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Amino-2-cyclobutylpropanoic acid hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Applications De Recherche Scientifique
Peptidomimetics and Drug Design
Research into peptidotriazoles and other peptide derivatives highlights the ongoing interest in modifying peptide backbones to improve their stability, bioavailability, and efficacy. For example, the study by Tornøe, Christensen, and Meldal (2002) discusses the synthesis of peptidotriazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions, showcasing the potential of such modifications in drug design and development (Tornøe, Christensen, & Meldal, 2002).
Hydrogel and Organogel Formation
The exploration of cyclopeptides and their derivatives for creating hydrogels and organogels indicates the chemical's application in material science. For instance, Xie, Zhang, Ye, and Feng (2009) synthesized cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, exploring their gelation abilities in various solvents, which could have implications for biomedical applications such as drug delivery systems (Xie, Zhang, Ye, & Feng, 2009).
Synthesis of Amino Acids and Derivatives
The synthesis of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, as discussed by Davies et al. (2013), is relevant for the production of non-standard amino acids, which could be utilized in the synthesis of biologically active compounds and pharmaceuticals (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).
Anion Binding Properties
The study on cyclic hexapeptides by Kubik and Goddard (2002) that focus on anion binding properties in aqueous solutions could have implications for designing new receptors or sensors for detecting specific anions in environmental or biological samples (Kubik & Goddard, 2002).
Molecular Machines
Research by Biagini et al. (2020) into the aminolysis of specific propanoic anhydrides for the controlled release of chemical fuel demonstrates the application of similar compounds in powering molecular machines, highlighting the intersection of organic chemistry and nanotechnology (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-amino-2-cyclobutylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8,6(9)10)5-3-2-4-5;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXWBDARWALRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclobutylpropanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-imino-N-(3-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2737536.png)
![4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2737538.png)
![1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2737540.png)


![N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide](/img/structure/B2737548.png)

![N-(3-ethoxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2737550.png)

![3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2737553.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737555.png)
![ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B2737556.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2737557.png)
